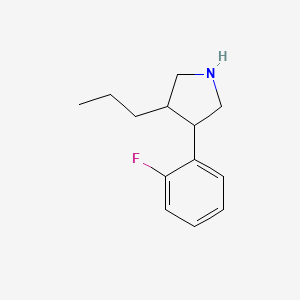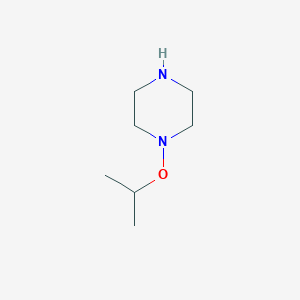
1-(Propan-2-yloxy)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yloxy)piperazine is an organic compound with the molecular formula C7H16N2O. It is a derivative of piperazine, a heterocyclic amine that is commonly used in pharmaceuticals and chemical research. The compound features a piperazine ring substituted with a propan-2-yloxy group, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yloxy)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the catalytic hydrogenation of appropriate precursors can yield the desired compound with high efficiency. The use of metal catalysts such as palladium or nickel supported on various substrates is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yloxy)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(Propan-2-yloxy)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Propan-2-yloxy)piperazine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
1-(2-(Propan-2-yloxy)phenyl)piperazine: A structurally similar compound with a phenyl group instead of a piperazine ring.
1-(2-(Propan-2-yloxy)ethyl)piperazine: Another derivative with an ethyl linker between the piperazine ring and the propan-2-yloxy group
Uniqueness: 1-(Propan-2-yloxy)piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-propan-2-yloxypiperazine |
InChI |
InChI=1S/C7H16N2O/c1-7(2)10-9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
WUCWLLDYHHWVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
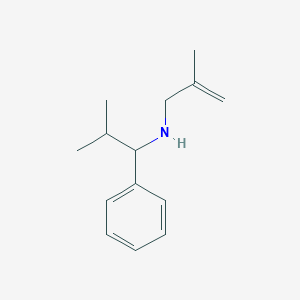
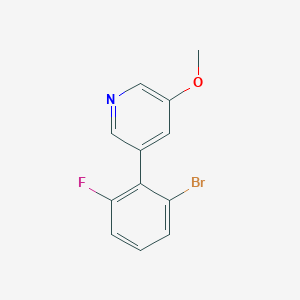
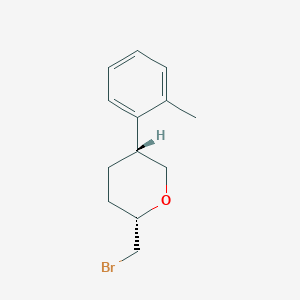
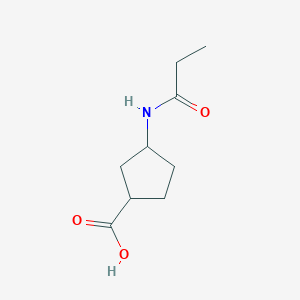
![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)

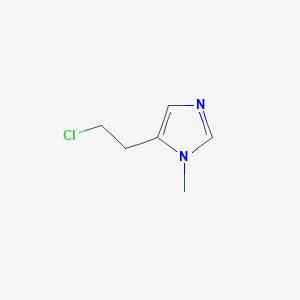

![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile](/img/structure/B13223116.png)
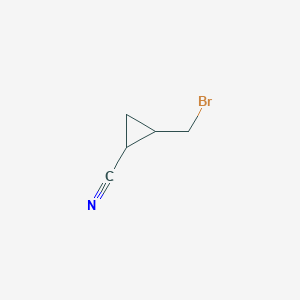
![5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
